N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine
Description
Properties
Molecular Formula |
C12H16BrN |
|---|---|
Molecular Weight |
254.17 g/mol |
IUPAC Name |
N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine |
InChI |
InChI=1S/C12H16BrN/c1-9(14-12-6-7-12)8-10-2-4-11(13)5-3-10/h2-5,9,12,14H,6-8H2,1H3 |
InChI Key |
WHWVRYUUHGCKQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Br)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine typically involves the reaction of 4-bromophenylpropan-2-amine with cyclopropanecarboxylic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce phenyl derivatives .
Scientific Research Applications
N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine exerts its effects involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclopropanamine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to analogs with modifications in the aromatic substituent, alkyl chain, or cyclopropane moiety. Key examples include:
Electronic and Steric Effects
- 4-Bromophenyl vs. 2-Methoxyphenyl: The bromine atom in the target compound is electron-withdrawing, reducing electron density on the aromatic ring compared to the electron-donating methoxy group in the C₁₃H₁₉NO analog . This difference may influence reactivity in electrophilic substitution or binding interactions with biological targets.
- Propan-2-yl Chain vs. This could affect molecular conformation and interaction with enzymes or receptors.
Physicochemical Properties
- Stability: The cyclopropane ring’s strain may render the compound more reactive than non-cyclopropane analogs. Boc-protected derivatives (e.g., C₉H₁₆BrNO₂) exhibit improved stability for synthetic handling .
Research Implications
- Medicinal Chemistry : Structural variations in the aryl group (e.g., bromo vs. methoxy) could modulate affinity for serotonin or dopamine receptors, common targets for amine-containing compounds.
- Material Science : The strained cyclopropane ring may impart unique rigidity to polymers or coordination complexes.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|
| SN2 Alkylation | 65–75 | >95 | |
| Reductive Amination | 50–60 | >90 | |
| Grignard Addition | 40–50 | >85 |
Q. Table 2: Biological Activity of Structural Analogs
| Compound | Target Receptor | IC₅₀ (nM) | Reference |
|---|---|---|---|
| This compound | 5-HT₂A | 120 ± 15 | |
| 1-(4-Fluorophenyl)propan-2-amine | 5-HT₂A | 250 ± 30 | |
| N-Benzyl-1-(4-methoxyphenyl)propan-2-amine | D₂ | 80 ± 10 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
